

Potential biological activities of 3-n-Propyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-n-Propyl-2-pyrazolin-5-one

Cat. No.: B1584380

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activities of **3-n-Propyl-2-pyrazolin-5-one**

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of **3-n-Propyl-2-pyrazolin-5-one**, a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives have long been recognized for their diverse pharmacological properties, and this document synthesizes current understanding and outlines future research directions for this specific molecule. We delve into its physicochemical properties, potential anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective activities based on the established pharmacology of the pyrazolone scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic hypotheses to facilitate further investigation into the therapeutic potential of **3-n-Propyl-2-pyrazolin-5-one**.

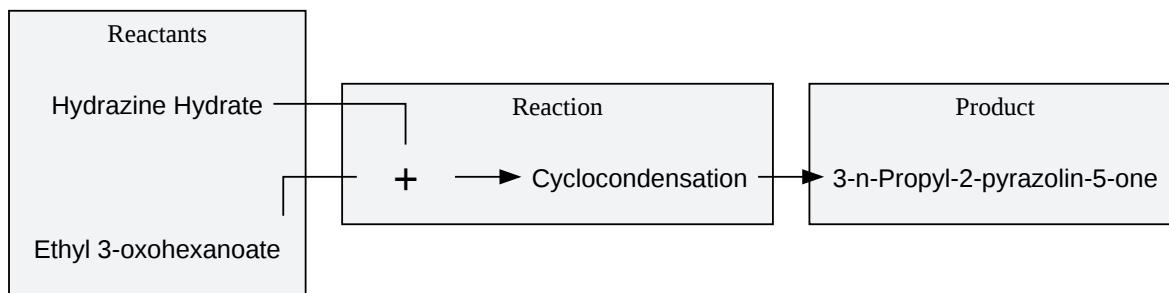
Chapter 1: Introduction to 3-n-Propyl-2-pyrazolin-5-one

The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[\[1\]](#)[\[2\]](#) This

five-membered heterocyclic scaffold is featured in numerous clinically significant drugs, demonstrating a broad spectrum of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and neuroprotective actions.[1][3] Notable examples include Antipyrine (phenazone), one of the earliest synthetic analgesics, and Edaravone, a potent free radical scavenger used to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The versatility of the pyrazolone core, which allows for substitution at various positions, enables the fine-tuning of its biological and pharmacokinetic properties, making it a subject of continuous interest in drug discovery.[3][5]

Physicochemical Properties of 3-n-Propyl-2-pyrazolin-5-one

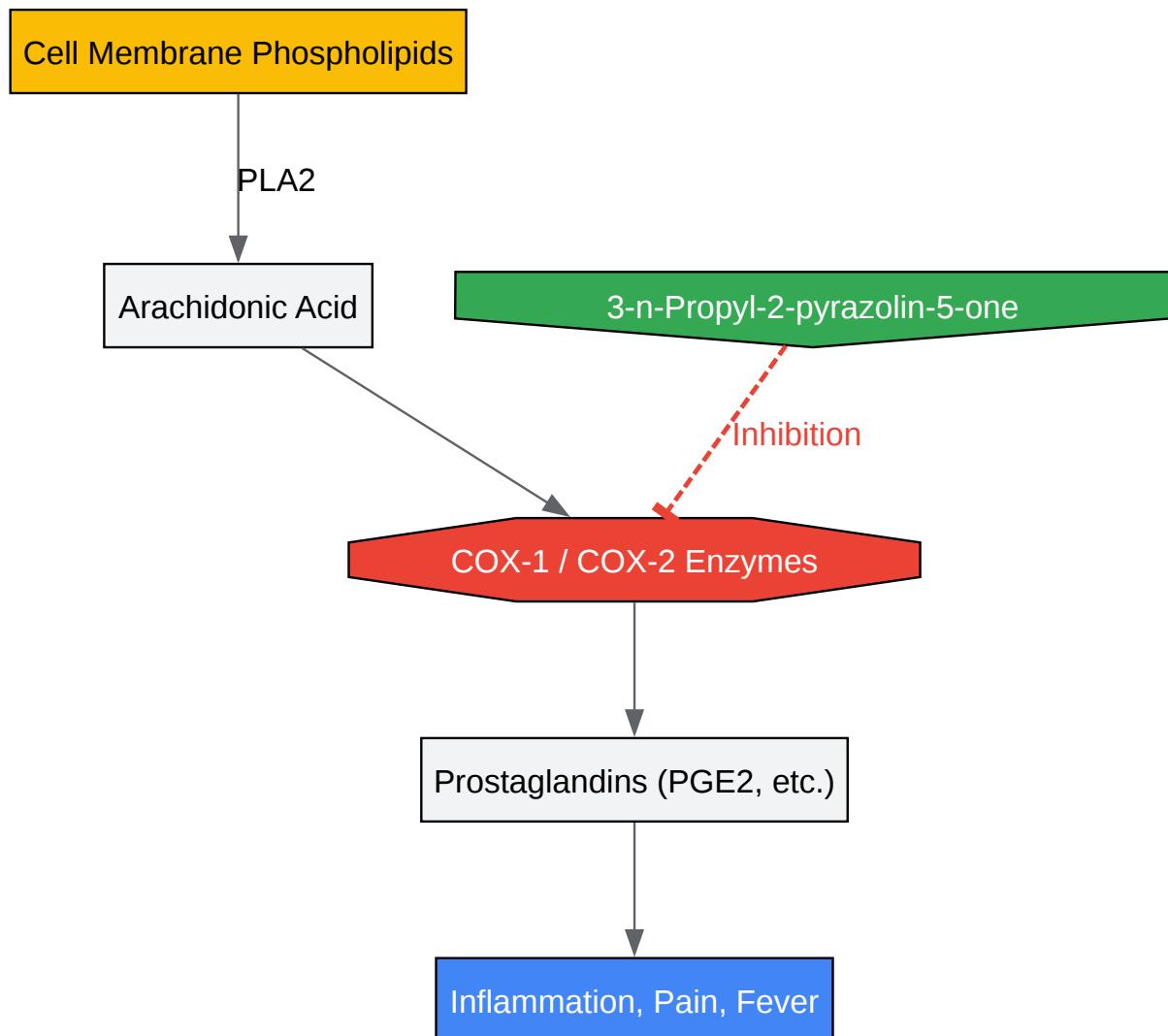

3-n-Propyl-2-pyrazolin-5-one (CAS: 29211-70-9) is an organic compound characterized by a pyrazolone core with an n-propyl group at the 3-position.[6][7] Its structure allows for keto-enol tautomerism, a phenomenon that can significantly influence its chemical reactivity and interactions with biological macromolecules.[6] The presence of the propyl group increases its lipophilicity compared to simpler pyrazolones, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ N ₂ O	[6][7][9]
Molecular Weight	126.156 g/mol	[6][7][9]
CAS Number	29211-70-9	[7][8][9]
Synonyms	5-propyl-2,4-dihydro-3H-pyrazol-3-one, 3-Propyl-1H-pyrazol-5(4H)-one	[8]
Appearance	Crystals or crystalline powder	[8]

Synthesis Overview

The synthesis of pyrazolone derivatives is well-established in organic chemistry. A common and efficient method for synthesizing **3-n-Propyl-2-pyrazolin-5-one** involves the cyclocondensation reaction between a hydrazine derivative (such as hydrazine hydrate) and a β -keto ester (ethyl

3-oxohexanoate).[6][10] This reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable five-membered pyrazolone ring.[6][10]

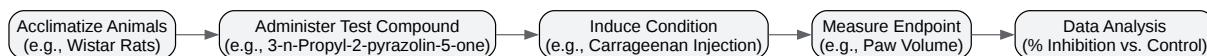

[Click to download full resolution via product page](#)

General synthesis pathway for **3-n-Propyl-2-pyrazolin-5-one**.

Chapter 2: Potential Anti-inflammatory and Analgesic Activities

Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Pathways

Many pyrazolone derivatives exert their anti-inflammatory and analgesic effects as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[11] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is a primary contributor to pain and swelling.[12] It is hypothesized that **3-n-Propyl-2-pyrazolin-5-one** may act as a COX inhibitor. Investigating its selectivity for COX-2 over COX-1 would be crucial, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects.[13]



[Click to download full resolution via product page](#)

Hypothesized inhibition of the prostaglandin synthesis pathway.

Experimental Workflow for In Vivo Assessment

A typical workflow for evaluating the anti-inflammatory and analgesic potential of a novel compound involves a series of well-established in vivo animal models. This process ensures a systematic evaluation from initial screening to confirmation of activity.

[Click to download full resolution via product page](#)

Workflow for in vivo anti-inflammatory/analgesic testing.

Protocol 1: Carrageenan-Induced Paw Edema Assay in Rats

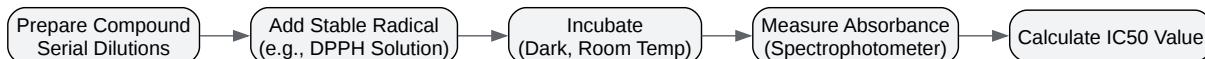
This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity.
[3][14]

- Objective: To assess the ability of **3-n-Propyl-2-pyrazolin-5-one** to reduce acute inflammation.
- Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour), is mediated by prostaglandins, making it sensitive to COX inhibitors.[1]
- Methodology:
 - Animals: Wistar albino rats (150-200g) are used and fasted overnight with free access to water.
 - Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., **3-n-Propyl-2-pyrazolin-5-one** at various doses).
 - Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). c. After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the subplantar region of the right hind paw. d. Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

- Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = $[(V_c - V_t) / V_c] * 100$ Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
- Trustworthiness: The inclusion of a vehicle control group accounts for the effect of the injection and vehicle, while the standard drug group validates the assay's sensitivity to a known anti-inflammatory agent.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This model is widely used for screening peripheral analgesic activity.[\[3\]](#)[\[15\]](#)


- Objective: To evaluate the peripheral analgesic effect of **3-n-Propyl-2-pyrazolin-5-one**.
- Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors. This results in a characteristic stretching behavior known as "writhing." Analgesics reduce the frequency of these writhes.
- Methodology:
 - Animals: Swiss albino mice (20-25g) are used.
 - Grouping: Animals are divided into Vehicle Control, Standard Drug (e.g., Aspirin or Indomethacin), and Test Groups.
 - Procedure: a. The vehicle, standard, or test compound is administered (p.o. or i.p.). b. After a set period (e.g., 30-60 minutes), 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally. c. Immediately after the injection, each mouse is placed in an individual observation chamber. d. The number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.
- Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = $[(W_c - W_t) / W_c] * 100$ Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.

Chapter 3: Potential Antioxidant Activity Mechanistic Hypothesis: Free Radical Scavenging

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Pyrazolone derivatives, most notably Edaravone, are known to be potent antioxidants.[\[16\]](#)[\[17\]](#) The mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.[\[16\]](#)[\[18\]](#) The anionic form of the pyrazolone is often more reactive in this process.[\[16\]](#)[\[17\]](#) Given its structural similarity to other antioxidant pyrazolones, **3-n-Propyl-2-pyrazolin-5-one** is a strong candidate for possessing free radical scavenging properties.[\[8\]](#)[\[19\]](#)

Experimental Workflow for In Vitro Antioxidant Screening

In vitro chemical assays provide a rapid and cost-effective method for initial screening of antioxidant capacity before proceeding to more complex cellular models.

[Click to download full resolution via product page](#)

Workflow for DPPH radical scavenging assay.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward assays for evaluating antioxidant activity.
[\[18\]](#)[\[20\]](#)

- Objective: To quantify the free radical scavenging capacity of **3-n-Propyl-2-pyrazolin-5-one**.
- Principle: DPPH is a stable free radical with a deep violet color and a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow DPPH-H, causing the absorbance to

decrease. The degree of discoloration is proportional to the scavenging activity of the compound.

- Methodology:
 - Reagents: Stable DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., methanol or DMSO), and a standard antioxidant (e.g., Ascorbic acid or Trolox).
 - Procedure: a. Prepare serial dilutions of the test compound and the standard in microplate wells or test tubes. b. Add a fixed volume of DPPH solution to each well/tube. c. A control is prepared with the solvent and DPPH solution, and a blank is prepared for each concentration with the compound and methanol (without DPPH) to correct for any intrinsic color. d. The mixture is incubated in the dark at room temperature for 30 minutes. e. The absorbance is measured at ~517 nm using a spectrophotometer or microplate reader.
- Data Analysis: The percentage of radical scavenging activity is calculated: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with DPPH. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Data Presentation: IC₅₀ Values

Results are typically summarized in a table comparing the IC₅₀ value of the test compound to a known standard.

Compound	DPPH Scavenging IC ₅₀ (µg/mL)
Ascorbic Acid (Standard)	e.g., 8.5
3-n-Propyl-2-pyrazolin-5-one	To be determined

Chapter 4: Potential Antimicrobial Activity

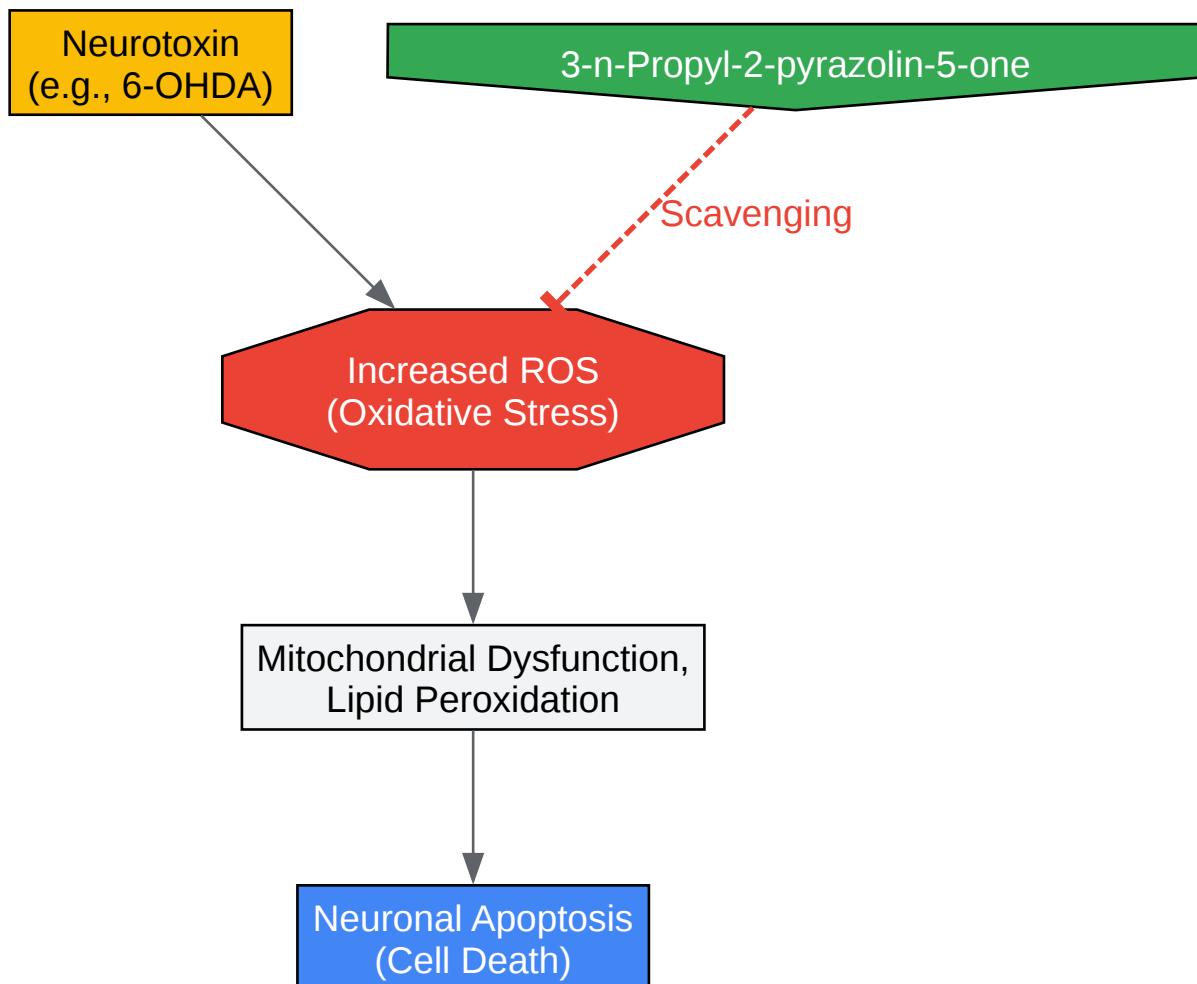
Rationale for Antimicrobial Investigation

The pyrazole and pyrazoline scaffolds are present in many compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects.[\[2\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The structural diversity of these derivatives allows them to target various microbial pathways.[\[23\]](#)[\[24\]](#) Preliminary studies have suggested that **3-n-Propyl-2-pyrazolin-5-one** itself may possess antimicrobial properties, making it a candidate for further investigation against a panel of pathogenic microorganisms.[\[6\]](#)

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Objective: To determine the MIC of **3-n-Propyl-2-pyrazolin-5-one** against representative bacterial and fungal strains.
- Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the test microorganism is added, and the plate is incubated. Growth is indicated by turbidity, and the MIC is the lowest concentration where no turbidity is observed.
- Methodology:
 - Microorganisms: A panel including Gram-positive bacteria (e.g., *Staphylococcus aureus*), Gram-negative bacteria (e.g., *Escherichia coli*), and yeast (e.g., *Candida albicans*).
 - Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). b. Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard). c. Inoculate each well with the microbial suspension. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested. e. Seal the plate and incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).


- Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

Microorganism	MIC ($\mu\text{g/mL}$) of 3-n-Propyl-2-pyrazolin-5-one
Staphylococcus aureus (Gram +)	To be determined
Escherichia coli (Gram -)	To be determined
Candida albicans (Fungus)	To be determined

Chapter 5: Emerging Potential: Neuroprotective Effects

Mechanistic Hypothesis: Attenuation of Oxidative Stress in Neuronal Cells

Neurodegenerative disorders like Parkinson's disease are characterized by progressive neuronal loss, with oxidative stress playing a key pathological role.^[25] The ability of pyrazoline derivatives to scavenge free radicals suggests they may protect neurons from oxidative damage.^{[25][26]} Studies on other pyrazolines have shown protective effects in cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that specifically targets dopaminergic neurons by generating ROS.^{[25][27]} It is hypothesized that **3-n-Propyl-2-pyrazolin-5-one**, through its potential antioxidant activity, could mitigate such neurotoxic insults.

[Click to download full resolution via product page](#)

Hypothesized neuroprotective mechanism against oxidative stress.

Protocol 5: In Vitro Neuroprotection Assay using 6-OHDA-induced Toxicity

This cellular model mimics the oxidative stress-induced dopaminergic neuron death seen in Parkinson's disease.[\[25\]](#)

- Objective: To assess the protective effect of **3-n-Propyl-2-pyrazolin-5-one** against 6-OHDA-induced cell death in a neuronal cell line.
- Principle: The human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma PC-12 line can be differentiated into a neuron-like phenotype. Exposure to 6-OHDA induces significant

cell death via oxidative stress. A neuroprotective compound will increase cell viability in the presence of the toxin.

- Methodology:
 - Cell Culture: Culture and differentiate SH-SY5Y or PC-12 cells according to standard protocols.
 - Procedure: a. Seed the differentiated cells in a 96-well plate. b. Pre-treat the cells with various concentrations of **3-n-Propyl-2-pyrazolin-5-one** for a specified time (e.g., 2-12 hours). c. Introduce a neurotoxic concentration of 6-OHDA (e.g., 100-150 μ M) to the wells (except for the untreated control group). d. Co-incubate the cells with the compound and 6-OHDA for 24 hours. e. Control groups should include: untreated cells, cells treated with the compound alone (to check for cytotoxicity), and cells treated with 6-OHDA alone.
 - Endpoint Measurement: Assess cell viability using a metabolic assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
- Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells (set to 100%). The increase in viability in the compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.

Chapter 6: Summary and Future Directions

3-n-Propyl-2-pyrazolin-5-one emerges as a promising molecule for pharmacological investigation. Based on the robust history of the pyrazolone scaffold, this compound is a strong candidate for possessing anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective properties.

The experimental protocols detailed in this guide provide a clear roadmap for systematically evaluating these potential activities. Future research should focus on:

- Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs with modifications to the n-propyl chain or substitutions on the pyrazolone ring could lead to the identification of more potent and selective compounds.

- Mechanism of Action Elucidation: Beyond initial screening, further studies are needed to confirm the precise molecular targets, such as determining the COX-1/COX-2 selectivity profile or identifying specific cellular pathways involved in its neuroprotective effects.
- Preclinical Development: Promising *in vitro* and *in vivo* results should be followed by comprehensive ADME and toxicology studies to assess the compound's drug-like properties and safety profile.

This guide serves as a foundational document to inspire and direct the scientific inquiry necessary to unlock the full therapeutic potential of **3-n-Propyl-2-pyrazolin-5-one**.

References

- Jubie, S., et al. (2012). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. *Journal of Pharmacy Research*, 5(8), 2856-2859.
- Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. *Journal of Applied Pharmaceutical Science*, 1(8), 109-115.
- Brogden, R. N. (1986).
- Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. *Journal of Applied Pharmaceutical Science*, 3(12), 149-155.
- Kumar, A., et al. (2013). Synthesis and evaluation of antioxidant activity of novel 3,5-disubstituted-2-pyrazolines. *Journal of Pharmacy and Bioallied Sciences*, 5(4), 274-280.
- Speranza, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. *International Journal of Molecular Sciences*, 24(2), 1635.
- Bondock, S., et al. (2012). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. *Journal of the Chinese Chemical Society*, 59(4), 467-474.
- Kumar, A., et al. (2010). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. *Tropical Journal of Pharmaceutical Research*, 9(4), 359-366.
- NIST. (n.d.). **3-n-Propyl-2-pyrazolin-5-one**. NIST Chemistry WebBook.
- Singh, N., et al. (2014). Current status of pyrazole and its biological activities. *Journal of Pharmacy and Bioallied Sciences*, 6(1), 2-17.
- Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. *Redox Report*, 2(5), 333-338.
- Gomaa, A. M., et al. (2018). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure-Activity Relationship and *in Vitro* Studies. *Chemical and Pharmaceutical Bulletin*, 66(1), 51-61.

- Bekhit, A. A., & Abdel-Aziem, T. (2004).
- Acar, Ç., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. *Letters in Drug Design & Discovery*, 18(1), 84-96.
- Collin, F., et al. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. *Antioxidants*, 11(11), 2248.
- Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. *Future Medicinal Chemistry*, 14(5), 343-363.
- Yurttaş, L., et al. (2020).
- Cichon, N., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. *International Journal of Molecular Sciences*, 22(16), 8827.
- ResearchGate. (n.d.). Synthesis of n-propylbenzene.
- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. *International Journal of Pharmaceutical Sciences Review and Research*, 65(1), 201-214.
- Desai, N. C., et al. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. *Molecules*, 11(4), 253-261.
- Dipankar, B., et al. (2012). Synthesis, Characterization and Evaluation of Analgesic, Anti-Inflammatory, Ulcerogenic Potential of Some 2-Pyrazoline Derivatives. *Der Pharma Chemica*, 4(4), 1679-1688.
- Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. *PubMed*.
- NIST. (n.d.). **3-n-Propyl-2-pyrazolin-5-one**. NIST Chemistry WebBook.
- El-Faham, A., et al. (2020).
- Zhang, X., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2329094.
- Popova, E. A., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. *Molecules*, 26(19), 5983.
- ResearchGate. (n.d.). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives.
- Dhingra, A. K., et al. (2018). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. *Journal of Heterocyclic Chemistry*, 55(10), 2341-2348.
- Tsveta, T. I., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][8]triazin-7(6H)
- Thomas, T., et al. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Buy 3-n-Propyl-2-pyrazolin-5-one | 29211-70-9 [smolecule.com]
- 7. 3-n-Propyl-2-pyrazolin-5-one [webbook.nist.gov]
- 8. CAS 29211-70-9: 3-n-Propyl-2-pyrazolin-5-one | CymitQuimica [cymitquimica.com]
- 9. 3-n-Propyl-2-pyrazolin-5-one [webbook.nist.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. derpharmacemica.com [derpharmacemica.com]
- 13. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar [semanticscholar.org]
- 17. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. turkjps.org [turkjps.org]
- To cite this document: BenchChem. [Potential biological activities of 3-n-Propyl-2-pyrazolin-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584380#potential-biological-activities-of-3-n-propyl-2-pyrazolin-5-one\]](https://www.benchchem.com/product/b1584380#potential-biological-activities-of-3-n-propyl-2-pyrazolin-5-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com